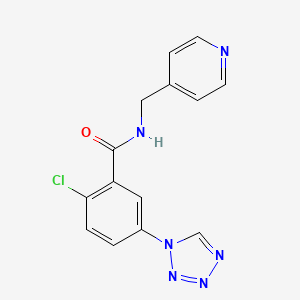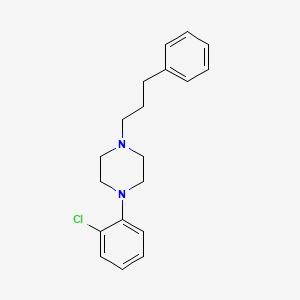![molecular formula C29H27NOS B5141680 N,N-dibenzyl-4-[(benzylthio)methyl]benzamide](/img/structure/B5141680.png)
N,N-dibenzyl-4-[(benzylthio)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibenzyl-4-[(benzylthio)methyl]benzamide is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been found to exhibit promising biological and physiological effects.
Mécanisme D'action
The mechanism of action of N,N-dibenzyl-4-[(benzylthio)methyl]benzamide is still under investigation. However, studies have suggested that this compound exerts its biological effects by interacting with cellular components and signaling pathways. In cancer cells, it has been found to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. In fungal cells, it has been found to disrupt the cell wall and inhibit the synthesis of ergosterol.
Biochemical and Physiological Effects
N,N-dibenzyl-4-[(benzylthio)methyl]benzamide has been found to exhibit various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest. In fungal cells, it has been found to disrupt the cell wall and inhibit the synthesis of ergosterol, leading to cell death. In addition, this compound has also been found to exhibit antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,N-dibenzyl-4-[(benzylthio)methyl]benzamide in lab experiments is its potent biological activity. This compound has been found to exhibit promising anticancer and antifungal activity, making it a valuable tool for studying these diseases. However, one of the limitations of using this compound is its high toxicity, which can make it difficult to work with in lab settings.
Orientations Futures
There are several future directions for the study of N,N-dibenzyl-4-[(benzylthio)methyl]benzamide. One potential direction is the development of analogs with improved pharmacological properties and reduced toxicity. Another direction is the study of this compound in combination with other drugs to enhance its biological activity. Finally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields, such as neuroscience and immunology.
Conclusion
In conclusion, N,N-dibenzyl-4-[(benzylthio)methyl]benzamide is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been found to exhibit promising biological and physiological effects. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of N,N-dibenzyl-4-[(benzylthio)methyl]benzamide involves a multi-step process that includes the reaction of benzyl chloride with thiourea, followed by the reaction of the resulting product with benzyl bromide. The final product is obtained through the reaction of the intermediate product with 4-chlorobenzaldehyde. This process has been optimized to yield a high purity product.
Applications De Recherche Scientifique
N,N-dibenzyl-4-[(benzylthio)methyl]benzamide has been found to exhibit promising applications in various scientific fields. In the field of medicinal chemistry, this compound has been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also been studied for its potential use as an antifungal agent, where it has been found to exhibit potent activity against various fungal strains.
Propriétés
IUPAC Name |
N,N-dibenzyl-4-(benzylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NOS/c31-29(28-18-16-27(17-19-28)23-32-22-26-14-8-3-9-15-26)30(20-24-10-4-1-5-11-24)21-25-12-6-2-7-13-25/h1-19H,20-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOSZOCDWYMBHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-4-[(benzylsulfanyl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5141613.png)
![ethyl 3-benzyl-1-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B5141627.png)
![2-(benzyl{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5141631.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5141637.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B5141650.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5141656.png)
![1-ethyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5141658.png)
![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5141672.png)

![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-furylmethyl)-4-methylbenzamide](/img/structure/B5141687.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5141696.png)
![4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141700.png)
![3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5141701.png)